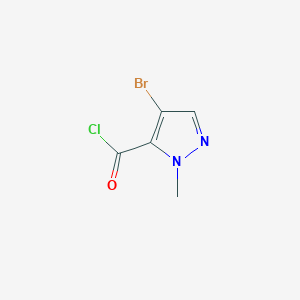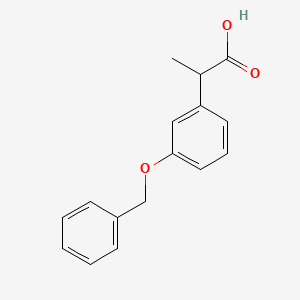
4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride” is a chemical compound with the CAS Number: 1006448-72-1 . It has a molecular weight of 223.46 .
Synthesis Analysis
The synthesis of pyrazoles often involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrClN2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Pyrazoles, including “4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride”, can participate in a variety of chemical reactions. For example, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.46 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride: is a valuable intermediate in medicinal chemistry. It is used in the synthesis of various pharmaceutical compounds , including potential inhibitors . Its pyrazole core is a common motif in many drug molecules, and its reactivity allows for the introduction of various functional groups that can enhance biological activity.
Agriculture
In the agricultural sector, this compound can be utilized to create pesticides and herbicides . Its reactivity with different agricultural chemicals can lead to the development of new products that help in protecting crops from pests and diseases .
Material Science
This compound finds applications in material science, particularly in the synthesis of novel polymers and coatings . Its ability to react with various monomers can lead to materials with improved properties such as durability and resistance to environmental factors .
Propiedades
IUPAC Name |
4-bromo-2-methylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQOVBRZZLXZEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)




